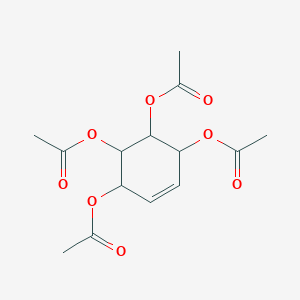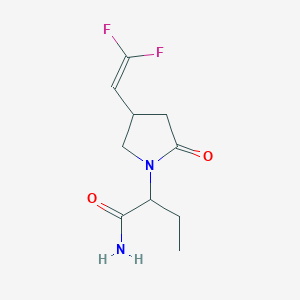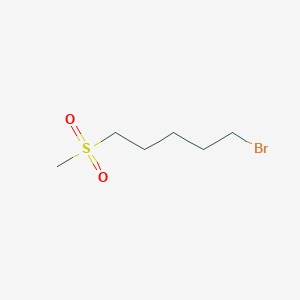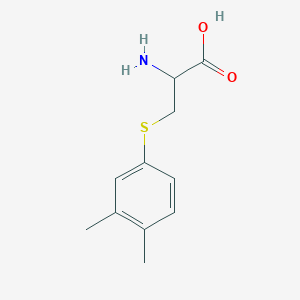![molecular formula C24H30O11 B12292936 [4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)
[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Il est principalement isolé des racines de la plante médicinale Andrographis paniculata, qui appartient à la famille des Acanthacées . Ce composé a retenu l'attention en raison de ses propriétés thérapeutiques potentielles et de son rôle dans divers processus biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Curvifloruside F peut être synthétisé par une série de réactions chimiques impliquant les composés précurseurs trouvés dans Andrographis paniculata. Le processus d'isolement implique généralement une extraction par solvant suivie de techniques chromatographiques pour purifier le composé .
Méthodes de production industrielle : La production industrielle de Curvifloruside F implique une extraction à grande échelle à partir de la matière végétale en utilisant des solvants tels que le chloroforme, le dichlorométhane, l'acétate d'éthyle, le diméthylsulfoxyde et l'acétone . La matière extraite est ensuite soumise à divers processus de purification, y compris la chromatographie liquide haute performance (HPLC), pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions : Le Curvifloruside F subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent facilité par des catalyseurs.
Réactifs et conditions courantes :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Catalyseurs : Palladium sur carbone, oxyde de platine.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du Curvifloruside F peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut donner des formes réduites du composé .
4. Applications de la recherche scientifique
Le Curvifloruside F a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme étalon de référence en chimie analytique pour l'identification et la quantification des glycosides iridoïdes.
Biologie : Étudié pour son rôle dans le métabolisme des plantes et son potentiel en tant que composé bioactif dans divers processus biologiques.
Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.
5. Mécanisme d'action
Le mécanisme d'action du Curvifloruside F implique son interaction avec diverses cibles moléculaires et voies. Il est connu pour moduler l'activité des enzymes et des récepteurs impliqués dans les réponses inflammatoires et de stress oxydatif. Le composé exerce ses effets en inhibant la production de cytokines pro-inflammatoires et d'espèces réactives de l'oxygène, réduisant ainsi l'inflammation et les dommages oxydatifs .
Applications De Recherche Scientifique
Curvifloruside F has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of iridoid glycosides.
Biology: Studied for its role in plant metabolism and its potential as a bioactive compound in various biological processes.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of Curvifloruside F involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress responses. The compound exerts its effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative damage .
Comparaison Avec Des Composés Similaires
Le Curvifloruside F est structurellement similaire à d'autres glycosides iridoïdes, tels que :
- Andrographidine A
- Andrographidine F
- 6-Epi-8-O-acetylharpagide
- Andrographolide
Unicité : Le Curvifloruside F se distingue par sa combinaison unique de groupes fonctionnels et ses activités biologiques spécifiques. Contrairement à certains de ses analogues, le Curvifloruside F a montré une gamme plus large d'effets thérapeutiques, ce qui en fait un composé précieux pour la recherche et le développement futurs .
Propriétés
Formule moléculaire |
C24H30O11 |
|---|---|
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/b8-7+ |
Clé InChI |
KVRQGMOSZKPBNS-BQYQJAHWSA-N |
SMILES isomérique |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=CC=C4 |
SMILES canonique |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



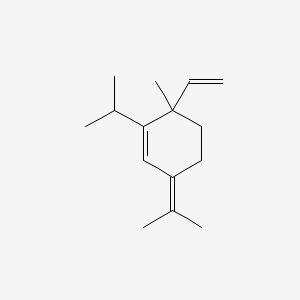

![Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B12292873.png)

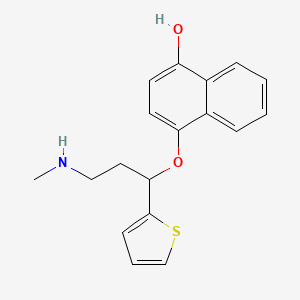
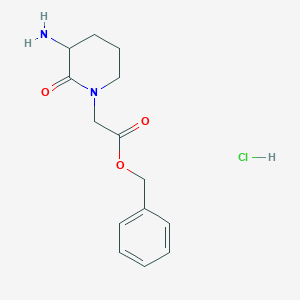
![N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12292900.png)
